N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may interact with cell receptors or DNA
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives involved in antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication. The exact biochemical pathways affected by this compound would require further investigation.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure Some may be well-absorbed orally, while others may require intravenous administration They may be distributed throughout the body or may concentrate in specific tissues They may be metabolized by the liver or other organs, and excreted via the kidneys or bile
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity . For example, some may cause cell death (apoptosis), while others may inhibit cell growth or proliferation. The exact molecular and cellular effects of this compound would require further investigation.
Action Environment
Factors such as ph, temperature, and presence of other substances can influence the action of many drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the pyrazole derivative. Common reagents used in these reactions include bromine, sulfur, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds are widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a broad spectrum of biological activities and potential applications. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-3-22-11(2)8-13(21-22)17(23)20-18-19-14(10-25-18)16-9-12-6-4-5-7-15(12)24-16/h4-10H,3H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYFJOEANFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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